(4-Methylphenyl)diphenylsulfonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)diphenylsulfonium triflate, also known as this compound trifluoromethanesulfonate, is a chemical compound with the empirical formula C20H17F3O3S2 and a molecular weight of 426.47 g/mol . It is commonly used as a cationic photoinitiator and photoacid generator in various applications .
Preparation Methods
The synthesis of (4-Methylphenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate . The reaction is carried out in the presence of copper(II) acetate monohydrate (Cu(OAc)2·H2O) as a catalyst in 1,2-dichloroethane (DCE) at 100°C for 15 hours . The resulting product is purified by column chromatography on silica gel using a dichloromethane/acetone mixture .
Chemical Reactions Analysis
(4-Methylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methylphenyl)diphenylsulfonium triflate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)diphenylsulfonium triflate involves the generation of strong acids upon exposure to light. The sulfonium group undergoes photolysis, leading to the formation of a carbocation and a triflate anion . The carbocation can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions .
Comparison with Similar Compounds
(4-Methylphenyl)diphenylsulfonium triflate is unique due to its specific photoinitiating properties and the ability to generate strong acids upon photolysis. Similar compounds include:
(4-Fluorophenyl)diphenylsulfonium triflate: Similar structure but with a fluorine substituent.
(4-Iodophenyl)diphenylsulfonium triflate: Similar structure but with an iodine substituent.
Triphenylsulfonium triflate: Contains three phenyl groups instead of a methylphenyl group.
These compounds share similar photoinitiating properties but differ in their reactivity and specific applications.
Properties
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOCMILJXXUEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17S+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047684 |
Source
|
Record name | (4-Methylphenyl)diphenylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47045-31-8 |
Source
|
Record name | (4-Methylphenyl)diphenylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.